molecular formula C17H17Cl2N3O4S B4064562 1-[(3,4-dichlorophenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine

1-[(3,4-dichlorophenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine

Cat. No.: B4064562
M. Wt: 430.3 g/mol
InChI Key: QJLVCJDEKIZKKK-UHFFFAOYSA-N
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Description

1-[(3,4-dichlorophenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine, commonly known as DNPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DNPP is a piperazine derivative that has been synthesized through a variety of methods. Its unique chemical structure has made it a promising candidate for further research, especially in the field of drug development.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

"1-[(3,4-dichlorophenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine" serves as a key intermediate in the synthesis of various pharmaceutical compounds. Research has explored its synthesis methods, focusing on optimizing yields and understanding the influence of different synthesis stages. For example, studies have described the synthesis from dichloro-nitrobenzene and piperazine through processes like alkylation, acidulation, and hydrolysis, achieving yields up to 48.2% while discussing factors influencing key synthesis steps (Quan, 2006; Ning-wei, 2005; Ning-wei, 2006) Quan, 2006 Ning-wei, 2006 Ning-wei, 2005.

Development of Antagonists and Radioligands

A significant application is in the development of adenosine A2B receptor antagonists and radioligands, showcasing potential in therapeutic interventions. Studies have led to the discovery of antagonists with subnanomolar affinity and high selectivity, as well as a new radioligand characterized for selective labeling of A2B receptors, indicating its use in pharmacological research and potential therapeutic applications (Borrmann et al., 2009) Borrmann et al., 2009.

Antibacterial and Anticancer Research

This compound and its derivatives have been explored for antibacterial and anticancer properties. The synthesis and screening of derivatives for their activity against various bacterial strains and cancer cells underline the potential of such compounds in developing new therapeutic agents. For instance, some derivatives have shown promising antibacterial activities against pathogens like G. zeae, C. mandshurica, and F. oxysporum, and anticancer activities against breast cancer cells, highlighting the diverse therapeutic potential of compounds synthesized using "this compound" as an intermediate (Qi, 2014; Yurttaş et al., 2014) Qi, 2014 Yurttaş et al., 2014.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)sulfonyl-2-methyl-4-(4-nitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O4S/c1-12-11-20(13-2-4-14(5-3-13)22(23)24)8-9-21(12)27(25,26)15-6-7-16(18)17(19)10-15/h2-7,10,12H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLVCJDEKIZKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3,4-dichlorophenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine
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1-[(3,4-dichlorophenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine
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1-[(3,4-dichlorophenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine

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